molecular formula C6H5Cl2F3N2 B2782982 6-Chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride CAS No. 2260937-47-9

6-Chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride

Cat. No. B2782982
CAS RN: 2260937-47-9
M. Wt: 233.02
InChI Key: FPIYVQDZEQWZQW-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)pyridin-3-amine is a chemical compound with the CAS Number: 117519-13-8 . It has a molecular weight of 196.56 and its linear formula is C6H4ClF3N2 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 6-Chloro-2-(trifluoromethyl)pyridin-3-amine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(trifluoromethyl)pyridin-3-amine is represented by the linear formula C6H4ClF3N2 . This indicates that the molecule is composed of six carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms.


Physical And Chemical Properties Analysis

6-Chloro-2-(trifluoromethyl)pyridin-3-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of Complex Molecules

Studies have utilized 6-Chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride as a starting point or intermediary in the synthesis of complex molecules. For example, research by Movassaghi, Hill, and Ahmad (2007) describes a single-step conversion of various N-vinyl and N-aryl amides to corresponding pyridine and quinoline derivatives. This process involves amide activation and demonstrates compatibility with sensitive substrates and a variety of functional groups, showcasing the versatility of pyridine derivatives in synthetic chemistry (Movassaghi, Hill, & Ahmad, 2007).

Study of Chemical Reactions

The compound has been instrumental in studying chemical reactions, such as nucleophilic displacement and amine or ammonia reactions with chloro(trifluoromethyl)pyridines. Dunn (1999) investigated the activating effect of trifluoromethyl groups in these compounds, demonstrating the selective and efficient reactions leading to various derivatives. This research provides insight into the reactivity and potential applications of pyridine derivatives in chemical synthesis (Dunn, 1999).

Development of Materials

The compound also finds application in the development of new materials with specific properties. For instance, research on hyperbranched polyimides for gas separation applications utilized tris(4-aminophenyl)amine (TAPA) and dianhydride monomers to create aromatic hyperbranched polyimides. This study, by Fang, Kita, and Okamoto (2000), highlights the potential of using pyridine derivatives in creating materials with applications in gas separation technologies (Fang, Kita, & Okamoto, 2000).

Safety and Hazards

The safety information for 6-Chloro-2-(trifluoromethyl)pyridin-3-amine includes the signal word “Danger” and hazard statements H302-H318 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

Trifluoromethylpyridines, including 6-Chloro-2-(trifluoromethyl)pyridin-3-amine, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2.ClH/c7-4-2-1-3(11)5(12-4)6(8,9)10;/h1-2H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIYVQDZEQWZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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